3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H13ClO2S2 |
|---|---|
Molecular Weight |
264.8 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S2/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
CHNGTLGFINELCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 3-[(4-Methylphenyl)sulfanyl]propane Precursors
The most straightforward approach involves the sulfonation of a suitably substituted sulfanyl-propane derivative. This process typically entails:
- Step 1: Synthesis of 3-[(4-Methylphenyl)sulfanyl]propane via nucleophilic substitution or coupling reactions.
- Step 2: Conversion of the propane-1-thiol or sulfide precursor into the sulfonyl chloride using chlorosulfonic acid or thionyl chloride.
Ar–S–CH2–CH2–CH3 + ClSO3H (chlorosulfonic acid) → Ar–S–CH2–CH2–CH2–SO2Cl + HCl
Note: Chlorosulfonic acid reacts with the sulfanyl group to introduce the sulfonyl chloride moiety directly onto the aromatic sulfanyl group.
Chlorosulfonation of Aromatic Sulfides
A commonly reported method involves chlorosulfonation of aromatic sulfides:
- Reactants: 4-methylthiophenol or its derivatives
- Reagents: Chlorosulfonic acid (ClSO3H)
- Conditions: Controlled temperature (0–25°C), inert atmosphere
This process introduces the sulfonyl chloride group ortho or para to the sulfanyl substituent, depending on the reaction conditions and substituent effects.
Multi-step Synthesis via Intermediate Formation
A more controlled route involves:
- Step 1: Synthesis of the sulfanyl-alkyl intermediate, such as 3-[(4-methylphenyl)sulfanyl]propane-1-amine or alcohol.
- Step 2: Oxidation to the corresponding sulfone, then chlorination using reagents like thionyl chloride (SOCl2) or oxalyl chloride (C2O4Cl2) to afford the sulfonyl chloride.
Ar–S–CH2–CH2–CH2–OH + SOCl2 → Ar–S–CH2–CH2–CH2–Cl
Followed by oxidation:
Ar–S–CH2–CH2–CH2–Cl + Oxidant (e.g., H2O2) → Ar–S–CH2–CH2–CH2–SO2Cl
Data Table: Summary of Preparation Methods
| Method | Reactants | Reagents | Conditions | Key Features | References |
|---|---|---|---|---|---|
| Direct sulfonation | 3-[(4-Methylphenyl)sulfanyl]propane | Chlorosulfonic acid | 0–25°C, inert atmosphere | One-step, high selectivity | , |
| Chlorosulfonation of aromatic sulfides | 4-Methylthiophenol derivatives | Chlorosulfonic acid | Controlled temperature | Aromatic sulfonyl chloride formation | |
| Multi-step oxidation and chlorination | Alkyl sulfanyl intermediates | Thionyl chloride, oxidants | Reflux, inert atmosphere | Greater control over product purity | , |
Final Remarks
The synthesis of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride primarily involves sulfonation of suitable sulfanyl-propane precursors via chlorosulfonic acid or related chlorinating agents. Multi-step routes involving intermediate formation and subsequent oxidation offer alternative pathways with potentially higher control over product purity. The choice of method hinges on desired yield, purity, and operational safety.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonate ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the sulfanyl group.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on available evidence:
Structural and Electronic Effects
- Substituent Influence: 4-Methylphenyl (Target Compound): The methyl group is electron-donating, increasing electron density on the aromatic ring. This may stabilize intermediates in electrophilic reactions compared to chloro-substituted analogs . 4-Chlorophenyl (): The electron-withdrawing Cl group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols. Phenoxy vs.
Physical Properties
- Molecular Weight: The target compound’s molecular weight is expected to be ~263–275 g/mol (estimated from analogs), placing it between the lower-weight phenoxy derivatives (269 g/mol) and bulkier tetrahydropyran-substituted compounds (230 g/mol).
- Solubility : The 4-methylphenyl group likely improves solubility in organic solvents compared to polar chlorinated analogs.
Biological Activity
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a propane chain, with a 4-methylphenyl substituent. Its molecular formula is and it possesses unique reactivity due to the sulfonyl chloride functional group, which can participate in various chemical reactions, including nucleophilic substitutions.
Biological Activities
Numerous studies have reported on the biological activities of sulfonyl-containing compounds, including this compound. The following sections detail its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that sulfonyl compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria. For example, compounds with similar structures demonstrated MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Biofilm Formation : The ability of these compounds to prevent biofilm formation on bacterial surfaces has also been noted. This is crucial as biofilms contribute to antibiotic resistance in clinical settings .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Bacillus subtilis | 8 | 32 |
| Escherichia coli | 16 | 32 |
Anticancer Activity
The anticancer potential of sulfonyl derivatives has been investigated in various studies:
- Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells by modulating specific cellular pathways. For instance, they can inhibit enzymes involved in cell proliferation or promote oxidative stress leading to cell death .
- Case Studies : In vitro studies have shown that certain sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating concentration-dependent activity .
Anti-inflammatory Properties
Sulfonyl compounds have also been noted for their anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by inflammation .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It can bind to specific receptors involved in inflammatory responses or cancer progression, thereby altering their activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
